
2-((Butylamino)methyl)-4,6-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Butylamino)methyl)-4,6-dichlorophenol is an organic compound that features a phenol group substituted with butylamino and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Butylamino)methyl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Butylamino)methyl)-4,6-dichlorophenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((Butylamino)methyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the butylamino group can interact with various receptors or enzymes. The dichloro groups may enhance the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in various chemical syntheses.
2-(Butylamino)cinchomeronic dinitrile: A compound with dual-state emission properties, used in fluorescence studies.
Uniqueness
2-((Butylamino)methyl)-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butylamino and dichloro groups on the phenol ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15Cl2NO |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2-(butylaminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-3-4-14-7-8-5-9(12)6-10(13)11(8)15/h5-6,14-15H,2-4,7H2,1H3 |
InChI-Schlüssel |
FHKCWLKJJJDRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=C(C(=CC(=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

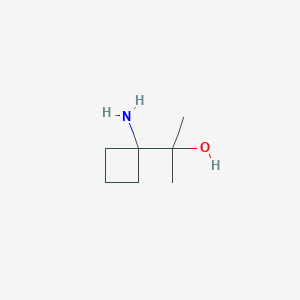
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
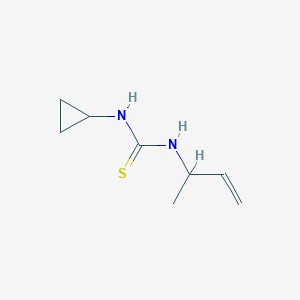

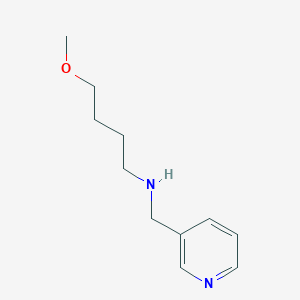
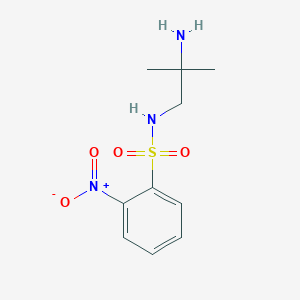
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
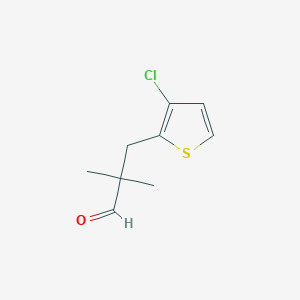

![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)

![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
